molecular formula C6H8Cl2N2O2 B2583020 ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride CAS No. 2228676-12-6

ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride

Cat. No.: B2583020
CAS No.: 2228676-12-6
M. Wt: 211.04
InChI Key: XMGCXYKFDRDFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Mechanism of Action

Target of Action

The primary targets of ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride are currently unknown. This compound is a derivative of imidazole, a heterocyclic compound that is a key component in many functional molecules . Imidazole derivatives have been found to exhibit a broad range of biological activities , suggesting that this compound may interact with multiple targets.

Mode of Action

It is known that imidazole derivatives can interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Imidazole derivatives are known to be involved in a diverse range of applications, including pharmaceuticals and agrochemicals , suggesting that they may affect multiple biochemical pathways.

Result of Action

Imidazole derivatives have been found to exhibit a broad range of biological activities , suggesting that this compound may have multiple effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl glyoxalate with a suitable amine, followed by chlorination and subsequent cyclization to form the imidazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions, altering its chemical properties.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group, using reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

    Biological Studies: Researchers use this compound to study the biological activity of imidazole derivatives and their interactions with biological targets.

    Industrial Applications: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride can be compared with other imidazole derivatives, such as:

    Ethyl 2-bromo-1H-imidazole-5-carboxylate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.

    Ethyl 2-methyl-1H-imidazole-5-carboxylate: Contains a methyl group instead of chlorine, leading to different chemical properties and uses.

    Ethyl 2-iodo-1H-imidazole-5-carboxylate:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of imidazole derivatives in various fields.

Properties

IUPAC Name

ethyl 2-chloro-1H-imidazole-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2.ClH/c1-2-11-5(10)4-3-8-6(7)9-4;/h3H,2H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGCXYKFDRDFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.